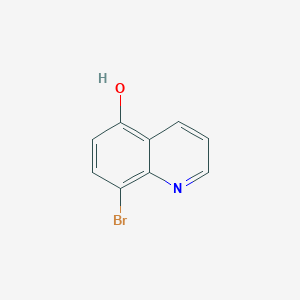

8-Bromoquinolin-5-ol

Beschreibung

Overview of Quinoline (B57606) Scaffold Significance in Chemical Sciences

The quinoline scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the chemical sciences. doi.org This aromatic structure is not merely a synthetic curiosity but a recurring motif in a vast array of natural and synthetic compounds. doi.org Its presence is notable in numerous biologically active molecules, making it a "privileged scaffold" in medicinal chemistry. orientjchem.orgnih.gov The versatility of the quinoline ring allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with tailored properties. orientjchem.org This adaptability has led to the development of numerous compounds with applications spanning from pharmaceuticals to materials science. nih.govchemicalbook.com

Importance of Halogenation in Quinoline Derivatives for Research

Halogenation, the introduction of halogen atoms into a molecular structure, is a powerful tool for modifying the physicochemical properties of quinoline derivatives. The incorporation of halogens, such as bromine, can significantly influence a molecule's lipophilicity, electronic character, and steric profile. These modifications can, in turn, enhance the biological activity or material properties of the quinoline derivative. nih.gov For instance, halogenated quinolines have demonstrated notable antibacterial activities. nih.gov The strategic placement of a halogen atom can lead to compounds with improved efficacy and unique modes of action, making them valuable subjects of research. rsc.org Furthermore, halogenation can provide a reactive handle for further synthetic transformations, such as cross-coupling reactions, thereby expanding the molecular diversity accessible from a single quinoline core.

Focus on 8-Bromoquinolin-5-ol within the Context of Halogenated Quinolinol Research

Within the broad class of halogenated quinolinols, this compound stands out as a compound of significant interest. This molecule, featuring a bromine atom at the 8-position and a hydroxyl group at the 5-position of the quinoline ring, combines the key attributes of both quinolinols and halogenated aromatics. sigmaaldrich.com Its structure makes it a valuable intermediate and building block in organic synthesis. The presence of the bromine atom and the hydroxyl group at these specific positions influences its reactivity and potential applications, particularly in the synthesis of more complex molecules and in the field of coordination chemistry. cymitquimica.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDUEAPSAXAQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Bromoquinolin 5 Ol and Its Regioisomers

Strategies for Regioselective Bromination of Quinolinols

The hydroxyl group at the C-8 position of the quinoline (B57606) ring is an activating group, directing electrophilic substitution to the C-5 (para) and C-7 (ortho) positions. nih.gov This inherent reactivity often leads to the formation of a mixture of mono- and di-brominated products, making regioselective synthesis a key challenge. acgpubs.orgresearchgate.net

Electrophilic Bromination Approaches and Reagent Optimization

Direct electrophilic bromination of 8-hydroxyquinoline (B1678124) with molecular bromine (Br₂) is a common approach. However, to achieve monobromination and control the position of substitution, careful optimization of reagents and reaction conditions is crucial.

Molecular Bromine (Br₂) : While straightforward, the use of molecular bromine can lead to over-bromination, yielding 5,7-dibromo-8-hydroxyquinoline, especially at room temperature or with an excess of bromine.

N-Bromosuccinimide (NBS) : NBS is a milder brominating agent that can offer improved regioselectivity and reduce the risk of over-bromination. In acidic media like sulfuric or acetic acid, NBS can be particularly effective. However, the acidity of the medium can influence the product distribution; for instance, strong sulfuric acid can promote di-substitution.

Ionic Liquid-Mediated Bromination Techniques for Enhanced Selectivity

Ionic liquids have emerged as green and efficient media for chemical reactions, offering advantages in terms of recyclability and, in some cases, enhanced selectivity. rsc.org For the bromination of quinolinols, specific ionic liquids can act as both the solvent and the brominating agent.

One notable example is the use of 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃). This ionic liquid facilitates the selective monobromination of 8-hydroxyquinoline at the C-5 position. The high polarity of the ionic liquid is thought to stabilize the transition states, thereby enhancing C-5 selectivity. A significant advantage of this method is the potential for recycling the ionic liquid, making the process more sustainable.

Controlling Positional Isomer Formation (e.g., C-5 vs. C-7 Bromination)

The control of regioselectivity between the C-5 and C-7 positions is a critical aspect of synthesizing specific bromoquinolinol isomers. Several factors influence this selectivity:

Reagent Choice : The choice of brominating agent plays a significant role. For instance, bromination of 8-methoxyquinoline (B1362559) with NBS yields exclusively the C-5 product. wuxiapptec.com In contrast, the bromination of 8-hydroxyquinoline with NBS can produce a mixture of C-5 and C-7 isomers, with the C-7 product often being the major one. wuxiapptec.com

Reaction Conditions : Quantum mechanics (QM) analyses suggest that the relative rate of C-5 versus C-7 bromination is controlled by the deprotonation rate of the respective Wheland intermediates, which are in a reversible equilibrium. wuxiapptec.com This implies that subtle changes in reaction conditions, such as the counter-anion from the brominating reagent or reactant concentrations, can alter the C-5 to C-7 product ratio. wuxiapptec.com

Protecting Groups : The use of directing groups can steer halogenation to a specific position. While not directly applied to 8-bromoquinolin-5-ol in the provided context, this is a general strategy for achieving regioselectivity in the halogenation of quinoline systems. rsc.org

Stoichiometric and Solvent Control in Bromination Reactions

Precise control over stoichiometry and the choice of solvent are paramount in directing the outcome of bromination reactions of 8-hydroxyquinoline.

Stoichiometry : To favor monobromination, it is essential to use a controlled amount of the brominating agent, typically around 1.0 to 1.2 equivalents. An excess of the brominating agent, particularly with highly reactive reagents like molecular bromine, will invariably lead to the formation of the di-brominated product, 5,7-dibromo-8-hydroxyquinoline. mdpi.com

Solvent Effects : The solvent can significantly influence the reaction's selectivity. For instance, the bromination of 8-hydroxyquinoline with molecular bromine in chloroform (B151607) at room temperature predominantly yields the 5,7-dibromo derivative. However, by switching to a polar aprotic solvent like acetonitrile (B52724) and lowering the temperature, selective monobromination at the C-5 position can be achieved in high yield. Similarly, using glacial acetic acid instead of sulfuric acid with NBS can improve the selectivity for monobromination. An aqueous system utilizing calcium bromide with bromine has also been shown to be effective for controlled bromination.

Synthetic Routes from Diverse Precursors

Synthesis from Non-Halogenated Quinolinols (e.g., 8-hydroxyquinoline)

The most direct and widely studied route to this compound and its isomers is the electrophilic bromination of 8-hydroxyquinoline. acgpubs.org The hydroxyl group at position 8 activates the quinoline ring, facilitating bromination at the C-5 and C-7 positions. nih.gov

The reaction of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform is a common method to produce 7-bromoquinolin-8-ol (B152725). mdpi.com This intermediate can then be used in further synthetic steps. mdpi.comtandfonline.com

Investigations into the bromination of 8-hydroxyquinoline with molecular bromine have shown that the product distribution is highly dependent on the reaction conditions. acgpubs.org For example, using 1.5 equivalents of bromine in acetonitrile at 0°C leads to a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. acgpubs.org In contrast, performing the reaction in chloroform can yield 5,7-dibromo-8-hydroxyquinoline as the sole product. acgpubs.org

An alternative indirect approach involves the bromination of 8-methoxyquinoline. The methoxy (B1213986) group also directs bromination to the C-5 position. Treating 8-methoxyquinoline with bromine in chloroform can yield 5-bromo-8-methoxyquinoline (B186703), which can then be demethylated using reagents like boron tribromide to afford the desired this compound. acgpubs.org This two-step method can be advantageous as it may avoid issues with over-bromination sometimes seen with the more activated 8-hydroxyquinoline.

Table 1: Comparison of Bromination Methods for 8-Hydroxyquinoline

| Brominating Agent | Solvent | Temperature (°C) | Major Product(s) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Br₂ (1.1 eq) | Acetonitrile | 0 | 5-Bromo-8-hydroxyquinoline | 85 | |

| Br₂ (1.1 eq) | Chloroform | Room Temp | 5,7-Dibromo-8-hydroxyquinoline | - | |

| NBS (1.1 eq) | Acetic Acid | 50 | 5-Bromo-8-hydroxyquinoline | 72 | |

| [BBIm]Br₃ (1 eq) | Ionic Liquid | 80 | 5-Bromo-8-hydroxyquinoline | 90 | |

| Br₂ (1.5 eq) | Acetonitrile | 0 | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | - | acgpubs.org |

| NBS | Chloroform | Room Temp | 7-Bromoquinolin-8-ol | - | mdpi.comtandfonline.com |

Synthetic Transformations of Other Halogenated Quinoline Derivatives

The conversion of existing halogenated quinolines represents a versatile strategy for the synthesis of this compound and its isomers. These transformations often involve nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing for the introduction of the bromo and hydroxyl functionalities at specific positions.

A common approach begins with the bromination of a suitable quinoline precursor. For instance, the bromination of 6-chloroquinoline (B1265530) has been shown to yield 5-bromo-6-chloroquinoline. pageplace.de Similarly, the bromination of 6-fluoro-2-methylquinoline (B24327) using molecular bromine with aluminum chloride as a catalyst results primarily in 5-bromo-6-fluoro-2-methylquinoline. pageplace.de These halogenated intermediates can then potentially be converted to the desired bromoquinolinol through subsequent nucleophilic substitution of the other halogen with a hydroxyl or methoxy group, followed by demethylation if necessary.

The direct conversion of one halogen to another is also a feasible route. While specific examples for the direct conversion to this compound are not prevalent in the provided literature, the general principles of halogen exchange reactions on the quinoline scaffold are well-established.

Furthermore, the transformation of a hydroxyl group on a bromoquinoline can be used to synthesize different isomers. For example, 7-bromoquinolin-8-ol can be synthesized via the bromination of 8-hydroxyquinoline. This highlights the importance of the starting material's substitution pattern in directing the final product's regiochemistry.

Table 1: Examples of Synthetic Transformations of Halogenated Quinolines

| Starting Material | Reagents and Conditions | Product | Reference |

| 6-Chloroquinoline | Br₂/AlCl₃, Dichloroethane | 5-Bromo-6-chloroquinoline | pageplace.de |

| 6-Fluoro-2-methylquinoline | Br₂/AlCl₃, Dichloroethane | 5-Bromo-6-fluoro-2-methylquinoline | pageplace.de |

| 8-Hydroxyquinoline | N-Bromosuccinimide (NBS), Chloroform | 7-Bromoquinolin-8-ol |

Utilizing Quinoline N-Oxides as Synthetic Intermediates

Quinoline N-oxides serve as valuable intermediates in the synthesis of substituted quinolines, including bromoquinolinols. The N-oxide group activates the quinoline ring, facilitating nucleophilic substitution and other transformations at positions that are typically unreactive in the parent quinoline.

For example, 8-hydroxyquinoline N-oxide can be prepared and subsequently used in copper-catalyzed reactions with Grignard reagents to introduce alkyl groups at the 2-position. mdpi.com This demonstrates the utility of the N-oxide in functionalizing the pyridine (B92270) ring of the quinoline system. While a direct synthesis of this compound using this method is not explicitly detailed, the principle can be extended. A plausible strategy would involve the preparation of a suitably substituted quinoline N-oxide, followed by a series of reactions to introduce the bromo and hydroxyl groups at the desired positions.

Furthermore, the use of quinoline N-oxides allows for functionalization at the C2 position through amination reactions. Copper acetate-catalyzed C-H bond functionalization of quinoline N-oxides with O-benzoyl hydroxylamine (B1172632) has been shown to afford aminated products in good yields. researchgate.net This reactivity can be harnessed to build more complex quinoline structures that could be precursors to this compound derivatives.

A chemoenzymatic approach has also been reported for the synthesis of quinoline arene oxides. nih.govfrontiersin.org For instance, (–)-(5R,6S)-8-bromoquinoline-5,6-oxide was synthesized from diacetoxy-5,6-dibromo-5,6,7,8-tetrahydroquinoline. nih.govfrontiersin.org These arene oxides are versatile intermediates that can undergo various transformations to yield functionalized quinolines.

Development and Optimization of Multi-Step Synthesis for Complex this compound Architectures

The synthesis of complex molecules incorporating the this compound scaffold often necessitates multi-step reaction sequences. These synthetic routes are designed to allow for the precise installation of various functional groups and the construction of intricate molecular architectures.

One example of a multi-step synthesis involves the preparation of 8-bromo-5-methoxyquinoline (B1373161). This compound can be synthesized through the bromination of 5-methoxyquinoline. The resulting 8-bromo-5-methoxyquinoline can then undergo further reactions, such as nucleophilic substitutions at other positions on the quinoline ring, to build more complex derivatives. Demethylation of the methoxy group in the final step would yield the target this compound core.

Another multi-step approach starts with 8-hydroxyquinoline. Bromination of 8-hydroxyquinoline can lead to a mixture of mono- and di-bromo derivatives, such as 5,7-dibromo-8-hydroxyquinoline. researchgate.netacgpubs.org Selective synthesis of a specific isomer often requires careful control of reaction conditions. For instance, monobromination of 8-hydroxyquinoline can be challenging, but under specific conditions, can yield the desired product. researchgate.net These brominated hydroxyquinolines can then be used as building blocks for more complex structures. For example, 4-(5-bromoquinolin-8-yloxy)phthalonitrile has been synthesized from 8-hydroxyquinoline in a multi-step process. researchgate.netacgpubs.org

The development of these multi-step syntheses often involves the protection and deprotection of functional groups to ensure chemoselectivity. For example, the hydroxyl group of 8-hydroxyquinoline may be protected as a methoxy group to prevent unwanted side reactions during subsequent synthetic steps.

Table 2: Multi-Step Synthesis Example for a Complex Quinoline Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | 8-Hydroxyquinoline | 4-Nitrophthalonitrile (B195368), K₂CO₃, DMF | 4-(Quinolin-8-yloxy)phthalonitrile | researchgate.netacgpubs.org |

| 2 | 4-(Quinolin-8-yloxy)phthalonitrile | Br₂ in CH₃CN at 0 °C | 4-(5-Bromoquinolin-8-yloxy)phthalonitrile | researchgate.netacgpubs.org |

Scalable Synthetic Protocols for this compound Production

The transition from laboratory-scale synthesis to industrial production requires the development of scalable and practical synthetic protocols. These protocols prioritize factors such as cost-effectiveness, safety, high yield, and ease of purification.

While specific scalable protocols for this compound are not extensively documented in the provided search results, general principles for the scalable synthesis of quinoline derivatives can be applied. For instance, the use of continuous flow synthesis is a modern approach that can offer advantages in terms of scalability, safety, and process control for reactions like bromination.

The development of one-pot syntheses is another strategy to improve scalability by reducing the number of isolation and purification steps. A telescoped one-pot synthesis has been developed for an 8-fluoro-5-hydroxy-3,4-dihydrocarbostyril, a related quinolone structure, which avoids the need for column chromatography. researchgate.net Such methodologies could potentially be adapted for the synthesis of this compound.

Furthermore, optimizing reaction conditions, such as solvent choice and catalyst loading, is crucial for developing scalable processes. For example, in the synthesis of 7-bromoquinolin-8-amine, industrial-scale bromination reactions are conducted under carefully controlled temperature and catalyst conditions to maximize yield and purity. These principles of process optimization are directly applicable to the large-scale production of this compound. The broader context of scalable synthesis for 2D materials also highlights methods like solution-phase exfoliation and chemical vapor deposition, which, while not directly applicable to this specific molecule, underscore the chemical engineering principles involved in scaling up production. sigmaaldrich.com

Chemical Transformations and Derivatization Strategies of 8 Bromoquinolin 5 Ol

Reactions at the Bromine Atom

The bromine atom at the 8-position of the quinoline (B57606) ring is a key handle for introducing structural diversity. Its reactivity allows for nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and reductive debromination.

Nucleophilic Substitution Reactions for Functional Group Introduction

The bromine atom on the 8-Bromoquinolin-5-ol can be displaced by various nucleophiles, a fundamental process for introducing new functional groups. savemyexams.com This type of reaction, known as nucleophilic substitution, involves an electron-rich species (the nucleophile) attacking the carbon atom bonded to the bromine, leading to the substitution of the bromine atom. savemyexams.comucalgary.ca The polarity of the carbon-bromine bond, with a partial positive charge on the carbon, makes it susceptible to nucleophilic attack. savemyexams.com

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. For instance, reacting this compound with ammonia (B1221849) or other amine sources can lead to the corresponding 8-aminoquinolin-5-ol (B1450810) derivatives. Similarly, the use of sodium azide (B81097) (NaN3) or potassium thiolate (KSR) in polar aprotic solvents can introduce azido (B1232118) or thiolate groups, respectively.

The efficiency of these substitution reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. The choice of conditions is crucial to achieve the desired product and minimize side reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, in particular, has been widely employed for the derivatization of aryl halides, including bromoquinolines. scielo.br This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. uwindsor.ca

In the context of this compound, the bromine atom serves as an excellent coupling partner. For example, the Suzuki-Miyaura reaction can be used to introduce various aryl or heteroaryl groups at the 8-position, which is critical for modulating the electronic and steric properties of the molecule for applications such as in drug-target interactions. vulcanchem.com The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

The choice of palladium precursor, ligand, base, and solvent are critical parameters that are often optimized to achieve high yields and selectivity. ias.ac.in For instance, ligands like triphenylphosphine (B44618) (PPh3) are commonly used in these transformations. scielo.br

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference |

| 8-bromoquinoline | 8-aminoquinoline (B160924) | Not Specified | tBuOK | Not Specified | bis(8-quinolyl)amine | tandfonline.com |

| 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)2/L3 | NaO-t-Bu | Toluene | 8-(Benzyloxy)-5-(N-methylanilino)quinoline | ias.ac.in |

| 8-(Benzyloxy)-5-bromoquinoline | 3-Methoxy-N-methylaniline | Pd(OAc)2/L3 | NaO-t-Bu | Toluene | 8-(Benzyloxy)-5-(3-methoxy-N-methylanilino)quinoline | ias.ac.in |

| 8-(Benzyloxy)-5-bromoquinoline | Diphenylamine | Pd(OAc)2/L4 | NaO-t-Bu | Toluene | 8-(Benzyloxy)-5-(diphenylamino)quinoline | ias.ac.in |

Reductive Debromination and Hydrogenation Pathways

The bromine atom of this compound can be removed through reductive debromination, a process that replaces the bromine with a hydrogen atom. This transformation is valuable for accessing the parent quinolin-5-ol scaffold or for synthesizing derivatives where the bromine is no longer required. Catalytic hydrogenation is a common method for achieving this, often employing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. vulcanchem.com

In addition to debromination, the quinoline ring itself can undergo hydrogenation. Prolonged catalytic hydrogenation can lead to the reduction of the pyridine (B92270) ring within the quinoline nucleus, affording the corresponding tetrahydroquinoline derivative. ias.ac.in The presence of the hydroxyl group can facilitate the hydrogenation of the quinoline ring. ias.ac.in Recent advancements have also explored titanium-catalyzed reductions of quinolines, which have shown high functional group tolerance, including the preservation of halide substituents under specific conditions. chemrxiv.org For instance, a titanium-catalyzed reduction of 6-bromoquinoline (B19933) and 5-bromoquinoline (B189535) using ammonia borane (B79455) (NH3·BH3) as the reducing agent and sodium methoxide (B1231860) (NaOMe) as a base successfully yielded the corresponding tetrahydroquinolines without reductive dehalogenation. chemrxiv.org

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 5-position of this compound is another key site for chemical modification, allowing for oxidation, etherification, and esterification reactions.

Oxidation Pathways to Quinone Derivatives

The hydroxyl group of this compound can be oxidized to form quinone derivatives. Quinones are a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. The oxidation of hydroxyquinolines to quinolinediones is a known transformation. mdpi.com Reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used for this purpose. The resulting quinone derivatives are of interest due to their potential biological activities. mdpi.com For instance, the oxidation of hydroquinone (B1673460) dimethyl ethers with cerium (IV) ammonium (B1175870) nitrate (B79036) has been shown to selectively lead to the formation of quinone derivatives in good yield, even in the presence of other sensitive functional groups. rsc.org

The oxidation of the hydroxyl group in similar quinoline systems, such as 6-bromoquinolin-7-ol, to a ketone using KMnO4 results in the formation of 6-bromoquinolin-7-one. vulcanchem.com This suggests a similar transformation is plausible for this compound to yield 8-bromoquinoline-5,X-dione, where X would depend on the specific oxidation conditions and potential tautomerization.

Etherification and Esterification Strategies

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to produce a variety of derivatives. These reactions typically involve the reaction of the hydroxyl group with an appropriate electrophile.

Etherification involves the formation of an ether linkage (R-O-R'). This can be achieved by reacting this compound with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then reacts with the alkyl halide. This strategy has been used to synthesize various alkoxyquinoline derivatives. acgpubs.org

Esterification results in the formation of an ester (R-CO-O-R'). This can be accomplished by reacting this compound with an acyl chloride or a carboxylic acid anhydride. The reaction with sulfonyl chlorides, for example, leads to the formation of sulfonate esters. evitachem.comtandfonline.com A study on the chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives demonstrated that the hydroxyl group can be selectively sulfonated in the presence of an amino group. tandfonline.com This highlights the ability to selectively target the hydroxyl group for esterification.

| Reagent | Reaction Type | Product | Reference |

| Sulfonyl chlorides | Esterification (Sulfonylation) | Sulfonamide derivatives | evitachem.com |

| Ethyl 2-chloroacetate | Etherification | Ester derivative | mdpi.com |

| Dibromoalkane | Etherification | Dimer linked by alkane chain | mdpi.com |

Formation of Sulfonate Derivatives

The hydroxyl group at the C-5 position of this compound is a key site for derivatization, readily undergoing esterification with sulfonyl chlorides to form sulfonate esters. This transformation is significant as it converts the phenolic hydroxyl group into a good leaving group for nucleophilic substitution reactions or can be used to modulate the biological properties of the molecule.

The synthesis of sulfonate derivatives is typically achieved by reacting the parent phenol (B47542) with an appropriate arylsulfonyl chloride in the presence of a base. researchgate.net Research on the closely related compound, 5-amino-7-bromoquinolin-8-ol, demonstrates this principle effectively. The reaction of the hydroxyl group with various sulfonyl chlorides proceeds chemoselectively in an inert solvent like dry tetrahydrofuran (B95107) (THF) using a tertiary amine base such as triethylamine (B128534) (TEA). nih.govmdpi.com This reaction exclusively yields the O-sulfonated product, leaving other functional groups like a primary amine intact. tandfonline.comresearchgate.net The process involves the deprotonation of the hydroxyl group by the base, followed by nucleophilic attack of the resulting phenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride. nih.govmdpi.com

A variety of sulfonate derivatives have been synthesized using this methodology, showcasing the versatility of the reaction. tandfonline.comresearchgate.net

Table 1: Examples of Sulfonate Derivatives Synthesized from a Bromo-hydroxyquinoline Scaffold This table is illustrative of the types of sulfonate derivatives that can be formed from the reaction of a bromo-hydroxyquinoline with various sulfonyl chlorides, based on studies with analogous compounds.

| Sulfonyl Chloride Reagent | Resulting Sulfonate Derivative Name | Reference |

|---|---|---|

| Benzenesulfonyl chloride | 8-Bromoquinolin-5-yl benzenesulfonate | nih.govtandfonline.com |

| 4-Methylbenzenesulfonyl chloride (TsCl) | 8-Bromoquinolin-5-yl 4-methylbenzenesulfonate | nih.govtandfonline.com |

| 4-Chlorobenzenesulfonyl chloride | 8-Bromoquinolin-5-yl 4-chlorobenzenesulfonate | nih.govtandfonline.com |

| 4-Nitrobenzenesulfonyl chloride | 8-Bromoquinolin-5-yl 4-nitrobenzenesulfonate | nih.govtandfonline.com |

| Biphenyl-4-sulfonyl chloride | 8-Bromoquinolin-5-yl biphenyl-4-sulfonate | nih.govtandfonline.com |

| Naphthalene-2-sulfonyl chloride | 8-Bromoquinolin-5-yl naphthalene-2-sulfonate | nih.govtandfonline.com |

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound is basic and nucleophilic, allowing for characteristic reactions such as N-oxidation and quaternization.

N-Oxidation of the Quinoline Moiety

The nitrogen atom of the quinoline core can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using a peroxy acid, such as meta-chloroperbenzoic acid (mCPBA). mdpi.com The reaction introduces an oxygen atom onto the nitrogen, forming this compound 1-oxide.

The N-oxide functionality significantly alters the electronic properties of the quinoline ring. It enhances the reactivity of the C-2 and C-4 positions towards nucleophiles and facilitates reactions at other positions, such as the C-8 position, through directed activation. acs.org For instance, quinoline N-oxides are valuable intermediates in rhodium-catalyzed C-H activation reactions for regioselective functionalization. acs.org The N-oxide group can also be removed if necessary, using deoxygenation reagents, making it a useful functional group for synthetic manipulation. researchgate.net

Quaternization and Salt Formation

As a basic heterocyclic compound, the quinoline nitrogen of this compound can react with alkylating agents to form quaternary ammonium salts. This reaction, known as quaternization, typically involves treating the quinoline derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield a quinolinium salt. researchgate.net The reaction converts the tertiary nitrogen into a permanently charged quaternary ammonium center, which modifies the molecule's solubility and electronic characteristics.

Furthermore, the basic nitrogen atom readily reacts with acids to form acid-addition salts. Treatment with mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) results in the formation of the corresponding hydrochloride or sulfate (B86663) salt. iucr.orgorgsyn.org Salt formation is a common strategy to improve the crystallinity, stability, and aqueous solubility of quinoline derivatives for various applications.

Synthesis of Fused Ring Systems and Hybrid Molecules Incorporating this compound

The this compound scaffold is a valuable building block for the synthesis of more complex, polycyclic molecules, including fused heterocyclic systems and hybrid compounds. The bromine atom and the hydroxyl group provide reactive handles for intramolecular and intermolecular cyclization reactions.

One powerful strategy involves palladium-catalyzed cross-coupling reactions. For example, the bromine atom at the C-5 position can participate in Suzuki-Miyaura cross-coupling reactions to form a C-C bond with a suitably functionalized partner. acs.org A subsequent intramolecular reaction can then form a new ring fused to the quinoline core. This approach was utilized in the total synthesis of distomadine B, where a 5-bromoquinoline derivative was coupled with an alkenylboronic ester. The resulting intermediate underwent a double cyclization, involving an intramolecular aldol (B89426) condensation and lactonization, to construct a complex pyrano[2,3,4-de]quinoline fused butenolide ring system. acs.org

Another approach involves the synthesis of phthalonitrile (B49051) derivatives fused to the quinoline framework. acgpubs.org In this method, the hydroxyl group of 8-hydroxyquinoline (B1678124) reacts with 4-nitrophthalonitrile (B195368) or 4,5-dichlorophthalonitrile (B145054) in a nucleophilic aromatic substitution reaction to form an ether linkage. The resulting quinolin-8-yloxy)phthalonitrile can then be brominated to install the bromine atom on the quinoline ring, yielding a complex hybrid molecule. acgpubs.org Such strategies demonstrate the utility of this compound and its precursors in generating structurally diverse and complex fused systems for various scientific applications. mdpi.comchemrxiv.orgrsc.org

Focused Research on "this compound" Yields Limited Data on Coordination Chemistry

Extensive investigation into the scientific literature for the chemical compound This compound reveals a notable absence of studies pertaining to its coordination chemistry and metal complexation. The specific structural arrangement of this compound, with a hydroxyl group at position 5 and a bromine atom at position 8, does not lend itself to the formation of stable bidentate chelates in the manner characteristic of its isomers.

The provided outline focuses on coordination chemistry, including bidentate chelation via a phenolic oxygen and a nitrogen atom, and the synthesis of various metal complexes. This type of coordination is the hallmark of 8-hydroxyquinoline and its derivatives, where the hydroxyl group at the C-8 position and the quinoline nitrogen at the N-1 position are perfectly situated to form a stable, five-membered chelate ring with a metal ion.

In contrast, for this compound, the hydroxyl and nitrogen groups are not in a spatially favorable position to form a similar stable chelate ring, which explains the lack of available research on its use as a chelating ligand in coordination chemistry.

Alternative Compound: 5-Bromoquinolin-8-ol

Conversely, the isomeric compound 5-Bromoquinolin-8-ol is extensively documented in chemical literature and aligns perfectly with the detailed sections requested in the outline. This compound, often referred to as 5-bromo-8-hydroxyquinoline, is a well-studied ligand known for its robust coordination chemistry.

Should the focus be on the principles of coordination chemistry outlined, 5-Bromoquinolin-8-ol would be a scientifically accurate and well-supported subject. Research on this isomer provides substantial data for each of the proposed sections:

Bidentate Chelating Properties: It readily forms stable complexes by coordinating through its phenolic oxygen and quinoline nitrogen atom. researchgate.net

Impact of Bromine Substitution: The electronic and steric effects of the bromine atom at the C-5 position on the ligand's properties and the stability of its metal complexes have been studied.

Complexation with Metal Ions: There is a wealth of information on its complexation with a wide array of transition metals (Cu(II), Zn(II), Ni(II), Co(II), Pt(II)), lanthanides, and other metal ions. derpharmachemica.commdpi.comresearchgate.netnih.gov

Structural Aspects: The synthesis, characterization, and structural properties (e.g., coordination geometry) of its metal chelates have been described in numerous publications. derpharmachemica.commdpi.com

Given the available scientific evidence, a detailed article on the coordination chemistry as per the provided structure would be feasible and accurate for 5-Bromoquinolin-8-ol , but not for the requested This compound .

Structural Aspects and Properties of this compound Metal Complexes

Determination of Coordination Geometry and Stereochemistry

The spatial arrangement of ligands around a central metal ion, known as coordination geometry, and the three-dimensional arrangement of atoms (stereochemistry) are defining features of metal complexes. annejac.ac.innumberanalytics.com For complexes involving this compound, these characteristics are dictated by the metal's coordination number, its electronic configuration, and the steric and electronic properties of the ligands. numberanalytics.com

The most common coordination numbers for metal ions are 4 and 6, leading to several possible geometries. numberanalytics.comlibretexts.org

Table 1: Common Coordination Geometries in Metal Complexes

| Coordination Number | Geometry | Typical Examples |

|---|---|---|

| 4 | Tetrahedral | [ZnCl₄]²⁻, [Ni(CO)₄] numberanalytics.com |

| 4 | Square Planar | [PtCl₄]²⁻, [Ni(CN)₄]²⁻ annejac.ac.innumberanalytics.com |

| 5 | Trigonal Bipyramidal | [Ni(CN)₅]³⁻ libretexts.org |

| 5 | Square Pyramidal | VO(acac)₂ libretexts.org |

This table is generated based on data from multiple sources. annejac.ac.innumberanalytics.comlibretexts.org

For this compound, which acts as a bidentate ligand (binding through the hydroxyl oxygen and the quinoline nitrogen), a metal ion with a coordination number of 6 would typically coordinate to three such ligands to form an octahedral complex. numberanalytics.commsu.edu Similarly, a metal with a coordination number of 4 could bind two ligands, potentially adopting a tetrahedral or square planar geometry depending on the metal ion. annejac.ac.in

Analysis of Intermolecular and Intramolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice is governed by a balance of attractive and repulsive forces known as intermolecular interactions. libretexts.orglibretexts.org These forces, while weaker than the covalent bonds that hold atoms together within a molecule (intramolecular forces), are crucial for determining the crystal packing, stability, and physical properties of the solid. libretexts.orgkhanacademy.org The primary types of intermolecular forces include hydrogen bonds, dipole-dipole interactions, and London dispersion forces. libretexts.org

In the solid state of 8-hydroxyquinoline derivatives, including this compound, the crystal structure is stabilized by a network of these non-covalent interactions. Research on structurally similar 2-hydroxy-8-X-quinoline derivatives (where X = Cl, Br, I) using high-resolution X-ray data refinement has provided detailed insight into the energetics of these interactions. nih.gov

The analysis reveals that the total cohesive energy of the crystal is a sum of various interactions between molecular pairs. Key interactions include:

Hydrogen Bonding: A strong, directional interaction, typically an O-H···N hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule.

Halogen-Involved Interactions: The bromine atom can participate in various weak interactions, such as C-Br···π and other dispersion-led contacts.

Energetic investigations based on X-ray data allow for the quantification of these interactions. nih.gov

Table 2: Calculated Intermolecular Interaction Energies for an 8-Bromo-quinoline Derivative

| Interaction Type | Energy (kJ/mol) |

|---|---|

| Electrostatic | -25.5 |

| Exchange | 48.2 |

| Dispersion | -104.9 |

| Induction | -8.0 |

| Total | -90.2 |

This table is representative of data reported for 2-hydroxy-8-bromoquinoline and showcases the relative contributions of different energy components to the total interaction energy. Data adapted from a study on 2-hydroxy-8-X-quinoline derivatives. nih.gov

As the data indicates, dispersion forces provide the largest attractive contribution to the stability of the crystal lattice for this class of compounds. nih.gov

Design and Synthesis of Multi-Quinolinol and Bis-Chelator Ligands Based on this compound

This compound serves not only as a simple chelating agent but also as a versatile building block for the synthesis of more elaborate ligand architectures. The design of multi-quinolinol and bis-chelator ligands involves strategically linking two or more quinolinol units together. These more complex ligands are of interest for creating binuclear or polynuclear metal complexes, which can exhibit unique magnetic, electronic, or catalytic properties. cmu.edu

The synthetic strategy often involves modifying the quinoline core at a position that does not interfere with its chelating ability, such as the 5- or 7-position. The bromine atom at position 8 in this compound is not typically used as a linking point for these designs. Instead, derivatives like 5-aminomethyl-8-hydroxyquinoline or 5-hydroxymethyl-8-hydroxyquinoline are used as scaffolds. These functional groups act as synthetic handles to connect the quinolinol moieties, either directly or through a spacer molecule. researchgate.net

Key Design and Synthetic Approaches:

Dimer and Trimer Formation: Using a scaffold like 5-aminomethyl-8-hydroxyquinoline, it is possible to generate dimers, trimers, and even tetramers of metalloquinolates. researchgate.net

Bridged Bis-Chelators: Two quinolinol units can be connected by a rigid or flexible spacer. For example, rigid rod-like bridging ligands are key for studying photoinduced energy and electron transfer between two coordinated metal centers. cmu.edu The synthesis can involve a multi-step process where the chelating units are attached to a pre-formed spacer molecule. cmu.edu

Hybrid Ligands: The quinolinol moiety can be condensed with other bioactive molecules or functional groups to create multi-target ligands. researchgate.netmdpi.com

Table 3: Examples of Synthetic Strategies for Advanced Ligands

| Ligand Type | Precursor Compound | Synthetic Strategy | Resulting Structure |

|---|---|---|---|

| Multi-target Ligand | 5-hydroxymethyl-8-hydroxyquinoline researchgate.net | Direct condensation with another bioactive molecule. | Two different functional units combined in one molecule. |

| Hybrid Molecule | 5-chloro-8-hydroxyquinoline mdpi.com | Mannich reaction with another active compound (e.g., ciprofloxacin). | Two drug molecules linked by a methylene (B1212753) bridge. mdpi.com |

This table summarizes various synthetic approaches from the literature. cmu.eduresearchgate.netmdpi.com

These advanced ligands, built upon the fundamental 8-hydroxyquinoline structure, open pathways to materials with tailored properties and functions.

Coordination Chemistry and Applications in Materials Science

Ligand Properties and Formation of Metal Complexes

The 8-quinolinol framework, of which 8-Bromoquinolin-5-ol is a derivative, is well-known for its ability to act as a chelating ligand, forming stable complexes with a variety of metal ions. researchgate.net The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group can coordinate to a metal center, forming a five-membered chelate ring. researchgate.net The bromine substituent can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. These complexes can exhibit interesting photophysical and electrochemical properties. researchgate.net For example, metal complexes of halogenated 8-quinolinols have been investigated for their luminescence properties. oup.com

Bidentate Chelating Properties via Phenolic Oxygen and Nitrogen Atom

Applications of this compound-based Materials

The unique properties of metal complexes derived from this compound and other substituted 8-quinolinols have led to their exploration in materials science. researchgate.net For instance, certain metal quinolinolates are known to be effective organic light-emitting diode (OLED) materials. mdpi.com The introduction of a bromine atom can modulate the emission wavelength and quantum efficiency of these materials. The ability to tune the electronic and photophysical properties of these materials through synthetic modification of the quinoline ligand makes them attractive for the development of new functional materials for a range of applications.

Advanced Spectroscopic and Computational Methodologies for Structural Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the primary tool for determining the structure of organic molecules. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and proximity of atoms.

One-Dimensional NMR (¹H, ¹³C) for Chemical Shift Analysis

One-dimensional NMR spectra are fundamental for structural determination. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides similar information for the carbon atoms.

For a molecule like 8-Bromoquinolin-5-ol, the aromatic protons on the quinoline (B57606) ring system would appear in a specific region of the ¹H NMR spectrum, with their chemical shifts and coupling patterns dictated by the positions of the bromine and hydroxyl substituents. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the quinoline core.

For illustrative purposes, ¹H NMR data for a related compound, 4-hydroxy-6-bromoquinoline-3-carboxylic acid, shows aromatic proton signals at δ 8.63, δ 8.23, δ 7.87, and δ 7.61 ppm. It is expected that the signals for this compound would also fall within the typical aromatic region, with specific values influenced by the 5-ol and 8-bromo substitution pattern.

Table 1: Anticipated NMR Data Types for this compound

| Technique | Information Provided |

|---|---|

| ¹H NMR | Chemical shift (δ) for each unique proton, integration (proton count), and coupling constants (J) revealing adjacent protons. |

| ¹³C NMR | Chemical shift (δ) for each unique carbon atom, identifying aromatic, and substituted carbons. |

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This helps to map out connected proton spin systems within the quinoline rings. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively assigning a proton signal to its corresponding carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting fragments of the molecule, for instance, linking a proton to quaternary carbons or across the nitrogen atom in the quinoline ring. researchgate.net

These techniques, when used together, would allow for the unambiguous assignment of all proton and carbon signals for this compound and confirm the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Elemental Composition

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high precision. For this compound (C₉H₆BrNO), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental formula. For example, a related derivative, 4-hydroxy-6-bromoquinoline-3-carboxylic acid, shows an ESI-MS signal at m/z = 268 [M+H]⁺.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Value for C₉H₆BrNO |

|---|---|---|

| Low-Resolution MS | Nominal molecular weight and isotopic pattern. | [M]⁺ peaks around m/z 223 and 225. |

| High-Resolution MS (HRMS) | Exact mass for elemental formula confirmation. | Calculated exact mass for C₉H₆⁷⁹BrNO is ~222.9633. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key absorptions would be expected for the O-H group and the aromatic C=C and C=N bonds of the quinoline ring.

Table 3: Characteristic Infrared Absorptions for this compound

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching, broad | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C/C=N | Stretching | 1500-1650 |

| C-Br | Stretching | 500-600 |

Crystallographic Analysis for Precise Atomic Arrangement

X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can confirm the connectivity and reveal details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-stacking. iucr.org

For example, crystal structure analysis of the related compound 5-azidomethyl-8-hydroxyquinoline revealed a monoclinic space group P21/c with detailed lattice parameters (a = 12.2879 Å, b = 4.8782 Å, c = 15.7423 Å, β=100.807°). researchgate.net A similar analysis for this compound would provide the ultimate confirmation of its structure.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Computational Chemistry for Electronic and Structural Properties

Computational chemistry provides a theoretical framework to investigate molecular properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to calculate the electronic structure of molecules. arxiv.org It is widely employed for geometry optimization, where the lowest energy conformation of a molecule is determined. taltech.ee For many organic molecules, including quinoline derivatives, DFT calculations, often using functionals like B3LYP, have shown excellent agreement with experimental data. researchgate.netresearchgate.net These calculations can predict geometric parameters such as bond lengths and angles, providing a detailed molecular structure in the gaseous phase, which can then be compared to solid-state data from X-ray diffraction. researchgate.net DFT is also used to calculate various electronic properties that are key to understanding a molecule's reactivity. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. aimspress.com The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). ajchem-a.comresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that reflects the chemical activity of the molecule. aimspress.comscirp.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive and that charge transfer can easily occur within the molecule. researchgate.netscirp.org For quinoline and its derivatives, DFT calculations have been used to determine these energies and visualize the orbital distributions. researchgate.netscirp.org For instance, a theoretical study on quinoline calculated the HOMO-LUMO energy gap to be approximately 4.83 eV, indicating the molecule's reactivity. scirp.org The analysis of HOMO and LUMO distributions reveals the regions of the molecule that are most likely to act as electron donors and acceptors in chemical reactions. ajchem-a.com

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. aimspress.comajchem-a.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. aimspress.comajchem-a.com |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netscirp.org |

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. plos.org This technique allows for the investigation of dynamic processes such as conformational changes, ligand binding, and reaction mechanisms at an atomic level. plos.orgmdpi.com By simulating the interactions between molecules, MD can provide insights into how a compound like this compound might interact with biological targets or participate in chemical reactions. For example, MD simulations have been used to explore the binding mechanisms of small molecules to receptors, revealing key interactions and conformational changes that occur during binding. nih.gov In the context of mechanistic research, MD can elucidate the pathways of chemical reactions, including the formation of transition states and intermediates. nih.gov While no specific MD studies on this compound were found, the application of MD to similar biological and chemical systems highlights its potential for understanding the dynamic behavior and reaction mechanisms involving this compound. nih.govfrontiersin.org

Analysis of HOMO/LUMO Energies and Molecular Orbitals

Theoretical Charge Density Studies for Bonding Characterization

The intricate nature of chemical bonding within this compound can be profoundly elucidated through advanced computational methodologies that analyze the molecule's theoretical electron density. While direct experimental charge density studies on this specific isomer are not extensively documented, its electronic structure and bonding characteristics can be accurately predicted and characterized using well-established quantum chemical techniques. The primary methods for this purpose are the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. These approaches provide a detailed, quantitative description of bonding, moving beyond simple Lewis structures to reveal the subtle electronic effects that govern the molecule's properties.

Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, the Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model that partitions a molecule's electron density, ρ(r), to define atoms and the bonds that connect them. pitt.eduwikipedia.org The theory is founded on the topological analysis of the electron density distribution, where critical points in the density reveal the underlying molecular structure. ias.ac.in A key feature of this analysis is the identification of a bond critical point (BCP) between two atomic nuclei, which is a necessary and sufficient condition for the existence of a chemical bond between them. ias.ac.in

The character of these bonds is determined by analyzing the properties of the electron density at the BCP. Specifically, the value of the electron density itself (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)) are crucial descriptors. The Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r_BCP) < 0), as in covalent (shared-shell) interactions, or locally depleted (∇²ρ(r_BCP) > 0), as in ionic or van der Waals (closed-shell) interactions. conicet.gov.arscielo.org.mx Further insight is gained from local energy densities: the kinetic energy density G(r_BCP), the potential energy density V(r_BCP), and their sum, the total energy density H(r_BCP). A negative value of H(r_BCP) is a definitive indicator of covalent character, even if the Laplacian is positive. conicet.gov.arscielo.org.mx

For this compound, QTAIM analysis would be expected to reveal the following:

Aromatic Ring Bonds (C-C, C-N): These bonds would exhibit high values of ρ(r_BCP) and significantly negative values for ∇²ρ(r_BCP), which are characteristic of strong covalent bonds with substantial shared-shell character.

The C-O Bond: This polar covalent bond would show high electron density at the BCP. The Laplacian would be negative, confirming its covalent nature.

The C-Br Bond: The carbon-bromine bond is expected to be a polar covalent interaction. QTAIM analysis for similar halogen bonds often shows low ρ(r_BCP) and a small, positive ∇²ρ(r_BCP). acs.org However, the total energy density, H(r_BCP), would likely be negative, classifying it as a bond with significant covalent character transitioning towards a closed-shell interaction. acs.org

The table below summarizes the key topological parameters used in QTAIM and their general interpretation for classifying chemical bonds.

| QTAIM Parameter | Interpretation for Shared-Shell (Covalent) Interactions | Interpretation for Closed-Shell (Ionic, H-bond, vdW) Interactions |

|---|---|---|

| Electron Density (ρ(r_BCP)) | Large (> 0.2 a.u.) | Small (< 0.1 a.u.) |

| Laplacian of Electron Density (∇²ρ(r_BCP)) | Large and negative | Small and positive |

| Total Energy Density (H(r_BCP)) | Negative | Positive or slightly negative |

| |V(r_BCP)|/G(r_BCP) | > 2 | < 1 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a complementary perspective by translating the complex, calculated molecular wavefunction into an intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals, closely resembling a classical Lewis structure. numberanalytics.comwikipedia.org Its primary utility lies in its ability to quantify stabilizing interactions arising from electron delocalization using second-order perturbation theory. materialsciencejournal.orgperiodicodimineralogia.it

This analysis calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to a vacant (acceptor) NBO. wisc.eduscirp.org A large E(2) value signifies a strong, stabilizing interaction, providing a quantitative measure of hyperconjugation and resonance effects. materialsciencejournal.orgstackexchange.com

In the context of this compound, NBO analysis would quantify several key intramolecular interactions:

π-Delocalization: Strong stabilizing interactions would be found between the π-bonding orbitals (donors) and π-antibonding orbitals (acceptors) throughout the fused aromatic rings, quantifying the aromaticity of the quinoline system.

Hyperconjugative Effects of Bromine: The lone pairs on the bromine atom (n_Br) would also act as donors, delocalizing into adjacent σ* and π* antibonding orbitals of the quinoline ring. These hyperconjugative interactions are crucial for understanding the electronic influence of the halogen substituent.

The following interactive table illustrates the types of donor-acceptor interactions NBO analysis would identify in this compound and their significance.

| Donor NBO (Filled) | Acceptor NBO (Vacant) | Interaction Type | Significance in this compound |

|---|---|---|---|

| π(C=C) | π(C=C) | π-Conjugation | Quantifies aromatic delocalization and stability of the quinoline rings. |

| n(N) | π(C=C) | Resonance/Hyperconjugation | Describes the delocalization of the nitrogen lone pair into the aromatic system. fiveable.me |

| n(O) | π(C=C) | Resonance/Hyperconjugation | Shows the electron-donating effect of the hydroxyl group. |

| n(Br) | σ(C-C) | Hyperconjugation | Represents stabilization from bromine's lone pairs interacting with the ring's sigma framework. |

Research Applications of 8 Bromoquinolin 5 Ol and Its Functional Derivatives

Applications in Catalysis and Advanced Organic Synthesis

The structural features of 8-Bromoquinolin-5-ol make it a valuable asset in the realms of catalysis and the synthesis of complex organic molecules.

Role as Ligands in Metal-Mediated Catalytic Transformations

The 8-hydroxyquinoline (B1678124) (8-HQ) moiety, present in this compound, is a well-established bidentate ligand, capable of forming stable complexes with a wide array of metal ions. researchgate.net This chelating ability is fundamental to its application in catalysis. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group coordinate with a metal center, creating a stable complex that can facilitate various chemical transformations. researchgate.net The presence of the bromine atom at the 5-position can influence the electronic and steric properties of the ligand, thereby modulating the reactivity and selectivity of the metal catalyst. rsc.orgrsc.org These metal complexes, featuring ligands derived from 8-hydroxyquinoline, are instrumental in mediating a variety of organic reactions. rsc.orgprinceton.edu The ability to fine-tune the ligand architecture by modifying substituents on the quinoline (B57606) ring allows for the development of catalysts with tailored properties for specific synthetic challenges. rsc.org

Building Blocks for the Construction of Diverse Organic Molecules

Beyond its role in catalysis, this compound serves as a versatile building block for the synthesis of more intricate organic structures. mdpi.com The bromine atom on the quinoline ring provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or vinyl groups. scispace.comacs.org This functionality allows for the construction of complex molecular frameworks with potential applications in medicinal chemistry and materials science. For instance, the synthesis of 5-aryl-8-hydroxyquinoline derivatives often commences from 5-bromo-8-hydroxyquinoline, where the hydroxyl group is protected prior to the coupling reaction. scispace.com Furthermore, the quinoline core itself is a privileged scaffold in drug discovery, and derivatives of this compound are explored for the development of new therapeutic agents. mdpi.com The ability to readily functionalize the molecule at the bromine position makes it a key intermediate in the synthesis of a wide range of novel compounds. orgsyn.org

Innovations in Materials Science and Engineering

The unique photophysical and electronic properties of this compound and its derivatives have led to significant advancements in the field of materials science, particularly in the development of advanced functional materials.

Development of Luminescent Metal Complexes for Optoelectronic Devices

Metal complexes of 8-hydroxyquinoline and its derivatives are renowned for their luminescent properties and have been extensively studied for applications in optoelectronic devices. researchgate.netresearchgate.net The formation of stable metal quinolinate complexes, particularly with aluminum (Alq3), has been a cornerstone in the development of Organic Light-Emitting Diodes (OLEDs). nih.gov The emission color of these complexes can be tuned by introducing substituents onto the quinoline ring. For example, electron-donating groups tend to cause a red-shift in the emission, while electron-withdrawing groups lead to a blue-shift. The bromine atom in this compound can influence the electronic structure of the resulting metal complex, thereby affecting its luminescent characteristics. nih.gov Researchers have synthesized and characterized various indium-based dimeric quinolinate complexes, including those derived from 5-bromo-8-quinolinol, and studied their photophysical properties, demonstrating their potential as luminescent materials. nih.gov

Fluorescent Chemosensors for Selective Metal Ion Detection

The inherent fluorescence of 8-hydroxyquinoline derivatives and their ability to form complexes with metal ions make them excellent candidates for the development of fluorescent chemosensors. mdpi.com The fluorescence of 8-hydroxyquinoline itself is weak, but upon chelation with metal ions, a significant enhancement in fluorescence intensity is often observed due to increased molecular rigidity. scispace.com This "turn-on" fluorescence response allows for the sensitive and selective detection of various metal ions. rsc.orgfrontiersin.org Derivatives of this compound can be functionalized to create chemosensors tailored for specific metal ions. The design of these sensors often involves incorporating a receptor unit that selectively binds to the target ion, which in turn modulates the fluorescence output of the quinoline fluorophore. mdpi.commdpi.com These chemosensors have found applications in environmental monitoring and biological imaging. mdpi.commdpi.com

Electron Carrier Compounds for Organic Light-Emitting Diodes (OLEDs)

In addition to their role as emitters, 8-hydroxyquinoline derivatives are widely used as electron-transporting materials in OLEDs. mdpi.comresearchgate.net Efficient OLED performance requires a balance between hole and electron injection and transport. researchgate.net Many luminescent polymers are predominantly hole transporters, necessitating the use of an electron-transporting layer (ETL) to improve device efficiency. researchgate.net Metal complexes of 8-hydroxyquinoline, such as Alq3, are among the most popular materials for this purpose due to their good electron mobility and thermal stability. researchgate.net The electronic properties of the quinoline ligand, which can be modified by substituents like the bromine atom in this compound, play a crucial role in determining the electron-transporting capabilities of the resulting metal complex. google.com The development of novel 8-hydroxyquinoline derivatives continues to be an active area of research to create more efficient and stable electron transport materials for next-generation OLEDs. researchgate.net

Precursors for Functional Materials

This compound serves as a versatile building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. Its unique structure, featuring a bromine atom and a hydroxyl group on a quinoline ring, contributes to its utility in developing functional materials. The presence of the bromine atom, in particular, enhances its reactivity compared to other quinoline derivatives, making it a valuable precursor for creating novel materials with specific properties. These materials can include dyes, pigments, and organic semiconductors. The ability of the 8-hydroxyquinoline moiety to form stable complexes with a wide range of metal ions is a key feature in its application in materials science. researchgate.netresearchgate.net

Exploration in Medicinal Chemistry Research (Preclinical Focus)

The exploration of this compound and its derivatives in medicinal chemistry has yielded promising results in preclinical studies. The focus has been on understanding its mechanisms of action and evaluating its potential as an antimicrobial and anticancer agent.

Mechanistic Investigations of Biological Activities

A primary mechanism underlying the biological activity of this compound is its ability to chelate metal ions. nih.gov The hydroxyl group and the nitrogen atom of the quinoline ring form a bidentate chelate with various metal ions, which are crucial for the function of many enzymes in biological systems. researchgate.netresearchgate.netscirp.org By sequestering these essential metal ions, this compound and its derivatives can disrupt vital cellular processes in pathogens and cancer cells. This metal-chelating property is a cornerstone of its observed antimicrobial and anticancer effects. nih.gov For instance, the chelation of metal ions can inhibit metal-dependent enzymes that are critical for microbial survival and proliferation. scirp.org

Research has indicated that this compound and its derivatives can interfere with various cellular signaling pathways, contributing to their biological effects. In the context of cancer research, these compounds have been shown to induce apoptosis (programmed cell death) by modulating signaling pathways involved in cell survival and proliferation. ncl.ac.uk For example, some quinoline derivatives have been found to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. The specific pathways affected can vary depending on the cell type and the specific derivative being studied. Some studies suggest that the anticancer activity of certain quinoline derivatives is linked to their ability to inhibit protein kinases, such as Axl and Mer, which are involved in tumor growth and survival signaling pathways. google.com

Elucidation of Metal Ion Chelation Mechanisms in Biological Systems

In Vitro Antimicrobial and Antifungal Activity Studies

Numerous studies have demonstrated the in vitro antimicrobial and antifungal properties of this compound and its derivatives. nih.gov These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. tandfonline.comresearchgate.net The antimicrobial action is largely attributed to their metal-chelating ability, which disrupts essential enzymatic functions in microorganisms. scirp.org

For instance, a series of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives were synthesized and evaluated for their antimicrobial activity. tandfonline.com Among the synthesized compounds, 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate exhibited potent antibacterial and antifungal activities. tandfonline.com Another study reported the synthesis of new 7-substituted quinolin-8-ol derivatives that showed comparable or greater antibacterial activity than the standard antibiotic nitroxoline. researchgate.net

Below is a table summarizing the antimicrobial and antifungal activities of selected this compound derivatives from various research studies.

| Derivative | Target Microorganism(s) | Observed Activity | Reference(s) |

| 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate | Staphylococcus aureus, Bacillus megaterium, Klebsiella pneumoniae, Pseudomonas aeruginosa, Aspergillus niger, Penicillium spinulosum | Potent antibacterial and antifungal activity. | tandfonline.com |

| 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate | Staphylococcus aureus, Bacillus megaterium, Klebsiella pneumoniae, Pseudomonas aeruginosa, Aspergillus niger, Penicillium spinulosum | Potent antibacterial and antifungal activity. | tandfonline.com |

| 7-substituted quinolin-8-ol derivatives | Various bacterial strains | Comparable or greater antibacterial activity than nitroxoline. | researchgate.net |

| 8-hydroxyquinoline derivatives | Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum, Fusarium oxysporum, Magnaporthe oryzae | Significant inhibitory activity against phytopathogenic fungi. | rsc.org |

In Vitro Anticancer Activity and Apoptosis Induction Research

The anticancer potential of this compound and its derivatives has been a significant area of research. nih.gov These compounds have demonstrated cytotoxic effects and the ability to induce apoptosis in various cancer cell lines in vitro. researchgate.netmdpi.com The mechanism of action often involves the chelation of metal ions and interference with cellular signaling pathways that are crucial for cancer cell survival and proliferation.

A study evaluating bromo derivatives of 8-substituted quinolines showed that 5,7-dibromo-8-hydroxyquinoline had strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines. researchgate.net This study also indicated that these compounds have high cytotoxic effects and apoptotic potentials. researchgate.net Furthermore, some derivatives were found to inhibit topoisomerase I, an enzyme involved in DNA replication and a target for anticancer drugs. researchgate.net

Another study on hybrids of 1,4-naphthoquinone (B94277) with the 8-hydroxyquinoline moiety showed that these compounds possessed high anticancer activity against a lung cancer cell line. mdpi.com The activity was dependent on the substituent at the C2′ position of the quinoline ring. mdpi.com Research on 8-hydroxyquinoline-coated graphene oxide also demonstrated toxicity and induction of apoptosis in breast cancer cell lines. nih.gov

Below is a data table summarizing the in vitro anticancer activity of selected this compound derivatives.

| Derivative/Compound | Cancer Cell Line(s) | Key Findings | Reference(s) |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor), HeLa (human cervix carcinoma), HT29 (human colon carcinoma) | Strong antiproliferative activity with IC50 values ranging from 6.7 to 25.6 µg/mL. High cytotoxic and apoptotic potential. | researchgate.net |

| Hybrids of 1,4-naphthoquinone with 8-hydroxyquinoline | A549 (lung cancer) | High anticancer activity. | mdpi.com |

| 8-hydroxyquinoline-coated graphene oxide | MCF-7 (breast cancer) | Increased cell death and significant induction of apoptosis. | nih.gov |

| Ruthenium(II)-p-cymene complexes with arylmethylquinolin ligands (derived from brominated precursors) | Various cancer cell lines | Ligands exhibited greater cytotoxicity than the ruthenium complexes. | nih.gov |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline and 6,8-dimethoxyquinoline | HeLa, HT29, C6 | Showed significant anticancer activities. | researchgate.net |

Neuroprotective Agent Development and Mechanism of Action Studies (e.g., SIRT1/FOXO3a pathway modulation)

Derivatives of 8-quinolinol are being explored for their potential as neuroprotective agents, with a focus on their interaction with the SIRT1/FOXO3a signaling pathway. This pathway is crucial for cell survival, DNA repair, and managing oxidative stress, all of which are implicated in neurodegenerative diseases. frontiersin.orgplos.org

The sirtuin family of proteins, particularly SIRT1 and SIRT3, are NAD+-dependent deacetylases that play a significant role in various biological processes, including neuroprotection. nih.gov They are thought to exert their protective effects by influencing multiple transcriptional regulators like the forkhead box O3a (FOXO3a). nih.gov The activation of the SIRT1/3-FOXO3a pathway can lead to the upregulation of antioxidant enzymes, mitigation of apoptosis, and preservation of mitochondrial function. nih.gov

For instance, studies on 8-aminoquinoline-uracil copper complexes have demonstrated their ability to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide-induced oxidative stress. nih.govresearchgate.net These complexes were found to restore cell viability, reduce apoptosis, and maintain antioxidant defenses by upregulating the SIRT1/3-FOXO3a signaling pathway. nih.govresearchgate.net Molecular docking studies further suggested that these synthetic compounds act as SIRT1 activators. nih.govresearchgate.net The anti-malarial drug 8-aminoquinoline (B160924) has also shown significant biological activity in enhancing neuronal mitochondrial function through the SIRT1/3-Foxo3a pathway. nih.gov

The modulation of the SIRT1/FOXO3a pathway is a key mechanism of interest. Under oxidative stress, activated SIRT1 can translocate to the nucleus and, along with mitochondrially-localized SIRT3, interact with the FOXO3a transcription factor. frontiersin.org This interaction helps to detoxify reactive oxygen species (ROS) by increasing the expression of endogenous antioxidant enzymes. frontiersin.org

Enzyme Inhibition Studies (e.g., JmjC Histone Demethylase, Acetylcholinesterase, Butyrylcholinesterase)

The this compound scaffold is a key component in the study of enzyme inhibition, particularly targeting enzymes involved in epigenetic regulation and neurotransmission.

JmjC Histone Demethylase Inhibition:

The 8-hydroxyquinoline core structure is a known inhibitor of 2-oxoglutarate (2OG)-dependent enzymes, including the Jumonji C (JmjC) domain-containing histone demethylases. mdpi.comnih.govnih.gov A notable derivative, 5-carboxy-8-hydroxyquinoline (IOX1), is a broad-spectrum inhibitor of these enzymes. mdpi.comnih.gov IOX1 has been shown to be a potent inhibitor of several KDM4 subfamily members (KDM4A, KDM4C, KDM4D) and KDM6B. mdpi.com To enhance cellular permeability, ester derivatives of IOX1 have been synthesized. The n-octyl ester of IOX1, in particular, demonstrated improved potency in cells, inhibiting H3K9me3 demethylation with significantly greater efficacy than the parent compound. nih.govsigmaaldrich.com Hybrid compounds that merge the 8-hydroxyquinoline scaffold with other inhibitor skeletons have also been developed to simultaneously target both JmjC and lysine-specific demethylases, showing potential as anticancer agents. diagenode.com

Cholinesterase Inhibition: